molecular formula C15H14ClFN2O3S B2736244 N'-(3-CHLORO-4-FLUOROPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE CAS No. 1421517-21-6

N'-(3-CHLORO-4-FLUOROPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE

Cat. No.: B2736244
CAS No.: 1421517-21-6
M. Wt: 356.8
InChI Key: QQTIBNVOXJEDEP-UHFFFAOYSA-N
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Description

N'-(3-CHLORO-4-FLUOROPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-CHLORO-4-FLUOROPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the chloro and fluoro groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.

    Incorporation of the hydroxy and thiophene groups: These functional groups can be added through nucleophilic substitution reactions or by using appropriate protecting group strategies.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-(3-CHLORO-4-FLUOROPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide backbone can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could result in the formation of a new carbon-nitrogen or carbon-sulfur bond.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(3-CHLORO-4-FLUOROPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxypropyl)oxalamide: Lacks the thiophene group.

    N1-(3-chloro-4-fluorophenyl)-N2-(3-thiophen-2-yl)propyl)oxalamide: Lacks the hydroxy group.

    N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(phenyl)propyl)oxalamide: Contains a phenyl group instead of a thiophene group.

Uniqueness

The presence of both hydroxy and thiophene groups in N'-(3-CHLORO-4-FLUOROPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE makes it unique compared to similar compounds. These functional groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c16-10-8-9(3-4-11(10)17)19-15(22)14(21)18-6-5-12(20)13-2-1-7-23-13/h1-4,7-8,12,20H,5-6H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTIBNVOXJEDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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